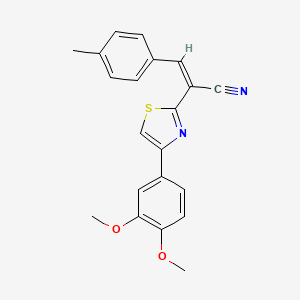

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile” is a versatile chemical compound with potential applications in various scientific research fields. It’s a part of the thiazole class of compounds, which are important heterocyclics exhibiting a wide range of biological activities .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves the use of various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Molecular Structure Analysis

Thiazoles, including “this compound”, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Thiazoles, including “this compound”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical and Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

Optical Properties and Application Prospects

The design and synthesis of fluorescent thiazoles, including derivatives of acrylonitrile, have been explored for their optical properties and application prospects. Thiazolyl-2-acrylonitriles exhibit a wide range of fluorescent colors, long wavelength maxima, and intensity variations depending on substituent combinations. These compounds demonstrate multifunctional properties, including good emission in both solid phase and suspension, a large Stokes shift, significant positive solvatochromism, and tunability of color and intensity. The emission intensity of these thiazoles strengthens upon stimulation with certain acids, indicating potential applications in biological imaging and photophysical studies (Eltyshev et al., 2021).

Synthesis of Bioactive Heterocycles

The compound has been used as a dipolarophile in the construction of bioactive heterocycles, synthesized via a base-catalyzed reaction. Its olefinic bond showcases Z geometry, and molecules are linked by hydrogen bonds, suggesting its utility in synthesizing structurally diverse and potentially bioactive compounds (Naveen et al., 2006).

Photophysical and Electrochemical Studies

Novel thiophenylacrylonitrile derivatives, including those with acrylonitrile moieties, have been synthesized and studied for their UV-Vis absorption and photoluminescent properties. These studies indicate potential applications in the development of materials with specific photophysical and electrochemical characteristics, useful in various scientific and technological fields (Fang & Yu, 2009).

Antimicrobial and Antifungal Applications

Thiazolylacrylonitriles have also been synthesized and evaluated for their biological activity, including fungicidal effects against specific pathogens. This suggests potential applications in developing new antimicrobial and antifungal agents, highlighting the compound's relevance in medicinal chemistry and biochemistry research (Shen De-long, 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-4-6-15(7-5-14)10-17(12-22)21-23-18(13-26-21)16-8-9-19(24-2)20(11-16)25-3/h4-11,13H,1-3H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZCMXOVXMVNDR-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2637684.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2637686.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)

![2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE](/img/structure/B2637691.png)

![Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B2637695.png)